molecular formula C22H25N3O B2588863 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)cyclopropanecarboxamide CAS No. 478077-15-5

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)cyclopropanecarboxamide

Cat. No.: B2588863
CAS No.: 478077-15-5
M. Wt: 347.462
InChI Key: PRRNEDKGHSMLLI-UHFFFAOYSA-N
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Description

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide group attached to a bipyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the bipyrrole core. The bipyrrole can be synthesized through a series of cyclization reactions involving suitable precursors. The benzyl and dimethyl groups are introduced through selective alkylation reactions.

The final step involves the attachment of the cyclopropane carboxamide group. This can be achieved through a coupling reaction between the bipyrrole derivative and a cyclopropane carboxylic acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyrrole core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyrrole core can lead to the formation of pyrrole-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyrrole core can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane carboxamide group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)cyclopropanecarboxamide is unique due to its specific combination of a bipyrrole core with a cyclopropane carboxamide group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-17(2)25(15-18-8-4-3-5-9-18)22(24-12-6-7-13-24)20(16)14-23-21(26)19-10-11-19/h3-9,12-13,19H,10-11,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRNEDKGHSMLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2CC2)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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